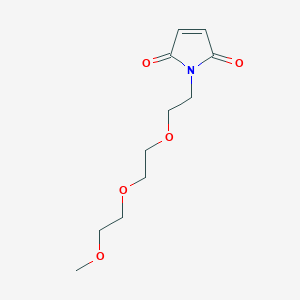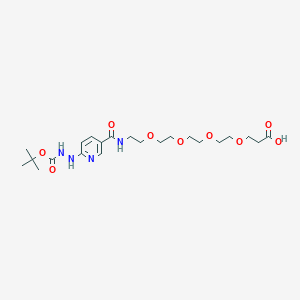
Methoxy-peg-maleimide
描述
It is a derivative of polyethylene glycol (PEG) with a terminal maleimide group, which allows it to react selectively with thiol groups on cysteine residues in proteins . This selective reactivity makes it an essential reagent in the PEGylation process, where PEG chains are covalently attached to proteins or other molecules to enhance their stability, solubility, and bioavailability .
准备方法
Synthetic Routes and Reaction Conditions: Methoxy-peg-maleimide is synthesized through the reaction of methoxypolyethylene glycol with maleic anhydride. The reaction typically occurs in an organic solvent such as dichloromethane, under mild conditions to prevent degradation of the PEG chain . The maleic anhydride reacts with the hydroxyl end of the PEG chain to form a maleimide group, resulting in this compound .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions in controlled environments to ensure high yield and purity. The process includes purification steps such as precipitation, filtration, and chromatography to remove any unreacted starting materials and by-products .
化学反应分析
Types of Reactions: Methoxy-peg-maleimide primarily undergoes substitution reactions, specifically thiol-maleimide coupling reactions. This reaction occurs between the maleimide group and thiol groups on cysteine residues in proteins, forming a stable thioether bond .
Common Reagents and Conditions:
Reagents: Thiol-containing compounds such as cysteine or glutathione.
Major Products: The primary product of the thiol-maleimide reaction is a PEGylated protein or peptide, where the PEG chain is covalently attached to the protein via a thioether bond .
科学研究应用
Methoxy-peg-maleimide has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
作用机制
The mechanism of action of methoxy-peg-maleimide involves the selective reaction of its maleimide group with thiol groups on cysteine residues in proteins. This reaction forms a stable thioether bond, resulting in the covalent attachment of the PEG chain to the protein . The PEGylation process enhances the protein’s stability, solubility, and bioavailability, while reducing its immunogenicity and proteolytic degradation .
相似化合物的比较
Methoxy-peg-maleimide is unique due to its selective reactivity with thiol groups and its ability to form stable thioether bonds. Similar compounds include:
Methoxypolyethylene glycol succinate N-hydroxysuccinimide: Used for amine-reactive PEGylation.
Methoxypolyethylene glycol p-nitrophenyl carbonate: Another PEGylation reagent with different reactivity.
Methoxypolyethylene glycol azide: Used for click chemistry applications.
These compounds differ in their reactive groups and the types of bonds they form with target molecules, making this compound particularly suitable for thiol-specific PEGylation .
属性
IUPAC Name |
1-[2-[2-(2-methoxyethoxy)ethoxy]ethyl]pyrrole-2,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO5/c1-15-6-7-17-9-8-16-5-4-12-10(13)2-3-11(12)14/h2-3H,4-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQUWKZJWBCOHQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCN1C(=O)C=CC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![[(1S,4Z)-cyclooct-4-en-1-yl]methyl N-[2-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B8114833.png)
![[(4Z)-cyclooct-4-en-1-yl]methyl N-[2-[2-[2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B8114838.png)




![1-Butanone,4-amino-1-(11,12-didehydrodibenz[b,f]azocin-5(6H)-yl)-](/img/structure/B8114863.png)

![3-[2-[2-[2-[2-[2-[3-(Pyridin-2-yldisulfanyl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B8114884.png)
![6-[2-[2-[2-[2-[2-[2-[2-(2-Methylperoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]hexane-1-thiol](/img/structure/B8114900.png)
